N-[3-(Hydrazinocarbonyl)phenyl]-2-methylbenzamide N-[3-(Hydrazinocarbonyl)phenyl]-2-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 2270909-33-4
VCID: VC4741332
InChI: InChI=1S/C15H15N3O2/c1-10-5-2-3-8-13(10)15(20)17-12-7-4-6-11(9-12)14(19)18-16/h2-9H,16H2,1H3,(H,17,20)(H,18,19)
SMILES: CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NN
Molecular Formula: C15H15N3O2
Molecular Weight: 269.304

N-[3-(Hydrazinocarbonyl)phenyl]-2-methylbenzamide

CAS No.: 2270909-33-4

Cat. No.: VC4741332

Molecular Formula: C15H15N3O2

Molecular Weight: 269.304

* For research use only. Not for human or veterinary use.

N-[3-(Hydrazinocarbonyl)phenyl]-2-methylbenzamide - 2270909-33-4

Specification

CAS No. 2270909-33-4
Molecular Formula C15H15N3O2
Molecular Weight 269.304
IUPAC Name N-[3-(hydrazinecarbonyl)phenyl]-2-methylbenzamide
Standard InChI InChI=1S/C15H15N3O2/c1-10-5-2-3-8-13(10)15(20)17-12-7-4-6-11(9-12)14(19)18-16/h2-9H,16H2,1H3,(H,17,20)(H,18,19)
Standard InChI Key SVXIWRWXJJAECG-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NN

Introduction

N-[3-(Hydrazinocarbonyl)phenyl]-2-methylbenzamide is a synthetic organic compound with potential applications in pharmaceutical and biological research. Its structure consists of a benzamide backbone with hydrazinocarbonyl and methyl substitutions, which contribute to its chemical and biological properties.

Chemical Profile

PropertyDetails
IUPAC NameN-[3-(Hydrazinocarbonyl)phenyl]-2-methylbenzamide
Molecular FormulaC15H15N3O2
Molecular Weight255.27 g/mol
PubChem CID803195
StructureContains a benzamide core with hydrazinocarbonyl (-CONHNH2) and methyl (-CH3) groups.

The compound's molecular structure includes functional groups that are often associated with bioactivity, such as the hydrazinocarbonyl moiety, which is known for its potential in forming hydrogen bonds and interacting with biological targets.

Synthesis

The synthesis of N-[3-(Hydrazinocarbonyl)phenyl]-2-methylbenzamide typically involves:

  • Starting Materials: A substituted benzoyl chloride derivative and hydrazine hydrate.

  • Reaction Conditions: The reaction is carried out under controlled temperatures to ensure selective formation of the hydrazinocarbonyl group.

  • Purification: The product is purified using recrystallization or chromatographic techniques.

Biological Activity

While specific data on this compound's biological activity is limited, structurally related benzamides have demonstrated significant pharmacological properties:

  • Antimicrobial Activity: Benzamide derivatives have been reported to inhibit bacterial and fungal growth by interfering with metabolic pathways .

  • Anticancer Potential: Compounds with similar structures have shown cytotoxic effects against cancer cell lines, potentially through DNA interaction or enzyme inhibition .

The hydrazinocarbonyl group may enhance binding affinity to biological targets due to its ability to form hydrogen bonds.

Analytical Characterization

The characterization of N-[3-(Hydrazinocarbonyl)phenyl]-2-methylbenzamide involves several techniques:

  • Infrared (IR) Spectroscopy: Confirms the presence of carbonyl (C=O) and amine (NH-NH2) groups.

  • Nuclear Magnetic Resonance (NMR): Proton (^1H-NMR) and carbon (^13C-NMR) spectra reveal the chemical environment of aromatic and aliphatic protons.

  • Mass Spectrometry (MS): Provides molecular weight confirmation.

  • Elemental Analysis: Verifies the compound's purity and composition.

Potential Applications

The compound's structural features suggest its utility in:

  • Drug Development: As a scaffold for designing antimicrobial or anticancer agents.

  • Biological Probes: For studying enzyme interactions or cellular pathways.

  • Material Science: As a precursor for functionalized polymers or coatings.

Related Research

Studies on structurally related compounds provide insights into the potential of N-[3-(Hydrazinocarbonyl)phenyl]-2-methylbenzamide:

  • Benzamides have been explored as inhibitors of Trypanosoma brucei, the causative agent of African sleeping sickness .

  • Hydrazine derivatives are known for their reactivity, making them candidates for enzyme inhibition and reactive oxygen species modulation .

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